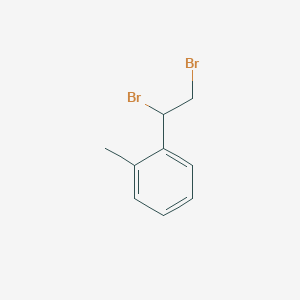
1-(1,2-Dibromoethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dibromoethyl)-2-methylbenzene, also known as α,β-Dibromoethylbenzene, is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dibromoethyl group and a methyl group. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2-Dibromoethyl)-2-methylbenzene can be synthesized through the bromination of 2-methylstyrene. The reaction typically involves the addition of bromine (Br2) to 2-methylstyrene in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and bromine concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Dibromoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 2-methylstyrene using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of 2-methylphenol or 2-methylbenzylamine.
Reduction: Formation of 2-methylstyrene.
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzaldehyde.
Scientific Research Applications
1-(1,2-Dibromoethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,2-Dibromoethyl)-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in electrophilic addition reactions due to the presence of the benzene ring. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which increase the electrophilicity of the carbon atoms to which they are attached .
Comparison with Similar Compounds
1-(1,2-Dibromoethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1,2-Dibromoethane: Similar in structure but lacks the methyl group on the benzene ring.
1-Bromo-2-methylbenzene: Contains only one bromine atom and a methyl group on the benzene ring.
2-Bromoethylbenzene: Has a single bromine atom on the ethyl group attached to the benzene ring.
Uniqueness: The presence of both bromine atoms and a methyl group in this compound makes it unique in terms of its reactivity and applications. The compound’s ability to undergo multiple types of reactions and its use as an intermediate in various synthetic processes highlight its versatility and importance in organic chemistry .
Properties
CAS No. |
90399-62-5 |
|---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-(1,2-dibromoethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6H2,1H3 |
InChI Key |
UGRUEZXWELGVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
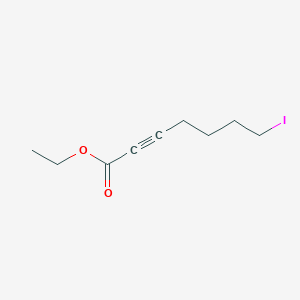
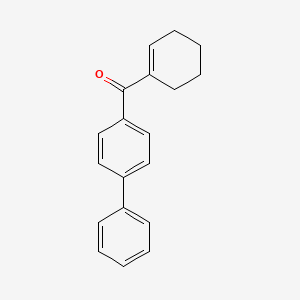
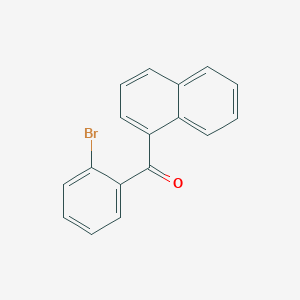
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
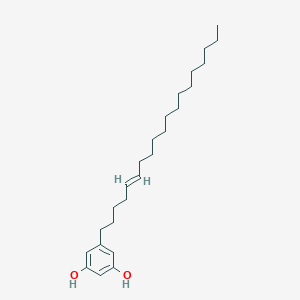
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
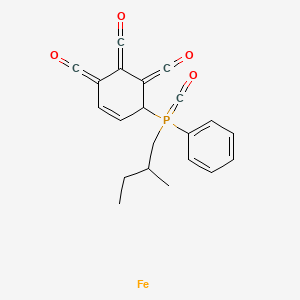
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
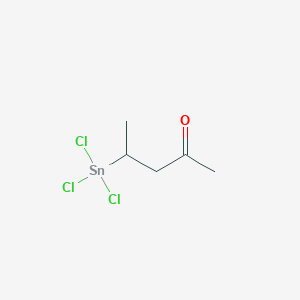
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
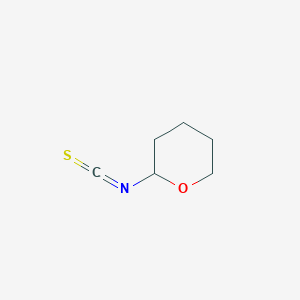
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
